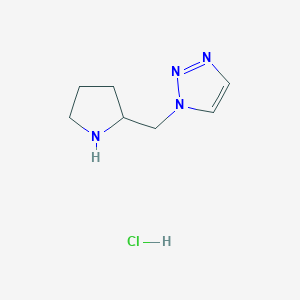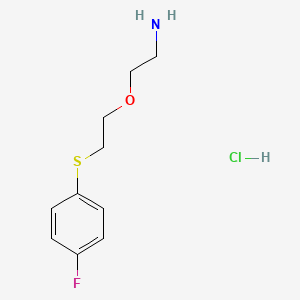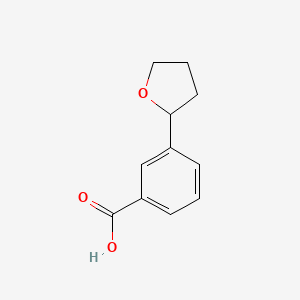
3-(Quinolin-6-yloxy)propan-1-amine hydrochloride
Descripción general
Descripción
“3-(Quinolin-6-yloxy)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” comprises a quinoline ring attached to a propan-1-amine via an ether linkage . The hydrochloride indicates the presence of a chloride ion, which likely associates with the amine group to form a salt.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the literature. The compound has a molecular weight of 238.71 . Other properties such as boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación
Anticorrosive Materials
Quinoline derivatives have been identified as effective anticorrosive agents for metallic surfaces. Their ability to form highly stable chelating complexes with metal atoms through coordination bonding makes them suitable for protecting metals against corrosion. This property is particularly important in the development of new materials and coatings for industrial applications (Verma, Quraishi, & Ebenso, 2020).
Immune Response Modifiers
Imiquimod and its analogs, which include quinoline derivatives, act as immune response modifiers. They are known for their ability to induce the production of cytokines, such as IFN-α, -β, and various interleukins, without inherent antiviral or antiproliferative activity in vitro. This makes them useful as topical agents for treating various cutaneous diseases, showcasing the therapeutic potential of quinoline derivatives in immunology and dermatology (Syed, 2001).
Antitumor and Antimicrobial Agents
Quinoline and quinazoline alkaloids have been the focus of significant research interest due to their antitumor, antimalarial, antibacterial, antifungal, and antiviral activities. The discovery of quinine and camptothecin, two important quinoline alkaloids, has led to the development of new antimalarial and anticancer drugs, respectively. This highlights the role of quinoline derivatives in the discovery and development of new therapeutic agents (Shang et al., 2018).
Neuroprotective Agents
The kynurenine pathway of tryptophan metabolism involves quinolinic acid, a potent neurotoxin with free radical-producing properties, and kynurenic acid, a neuroprotectant. The balance between these substances in the brain is of interest for developing treatments for neurological disorders, indicating the potential of quinoline derivatives in neuroprotection and the treatment of neurodegenerative diseases (Vámos et al., 2009).
Green Chemistry Approaches
The synthesis of quinoline and its derivatives using green chemistry principles is an area of growing interest. Efforts to reduce the use of hazardous chemicals, solvents, and catalysts in the synthesis of quinoline scaffolds are critical for environmental sustainability and safety. This reflects the broader application of quinoline derivatives in sustainable chemical practices (Nainwal et al., 2019).
Direcciones Futuras
The future directions for research on “3-(Quinolin-6-yloxy)propan-1-amine hydrochloride” and similar compounds likely involve further exploration of their synthesis, properties, and potential biological activities. Given the interest in quinoline derivatives in medicinal chemistry, these compounds may have potential applications in drug development .
Mecanismo De Acción
Target of Action
Mode of Action
It’s known that the quinoline moiety is a key pharmacophore in many bioactive compounds, contributing to a wide range of biological activities .
Result of Action
Compounds with a quinoline moiety have been associated with diverse biological activities, including anticancer, anti-inflammatory, antileishmanial, antimalarial, antitubercular, antibacterial, tyrosine kinase inhibitory, antitumor, and anti-hiv activity .
Análisis Bioquímico
Biochemical Properties
3-(Quinolin-6-yloxy)propan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, leading to changes in their activity. For example, this compound may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may bind to the active site of an enzyme, preventing the substrate from binding and thereby inhibiting the enzyme’s activity. Alternatively, this compound may bind to a regulatory site on an enzyme, leading to its activation. These interactions can result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, impacting the overall health of the animal .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production of essential metabolites. These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation. For instance, this compound may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. These interactions can affect the compound’s activity and overall effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. These localization patterns are critical for understanding the compound’s activity and overall effects on cellular function .
Propiedades
IUPAC Name |
3-quinolin-6-yloxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c13-6-2-8-15-11-4-5-12-10(9-11)3-1-7-14-12;/h1,3-5,7,9H,2,6,8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQVTFARKNNAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OCCCN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)
![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)
![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)




![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)
![methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405205.png)
![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)
![3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405207.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)

